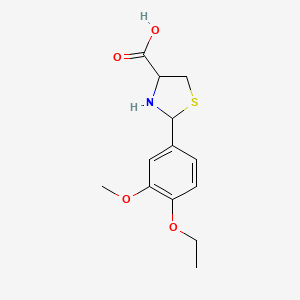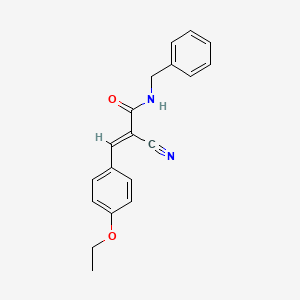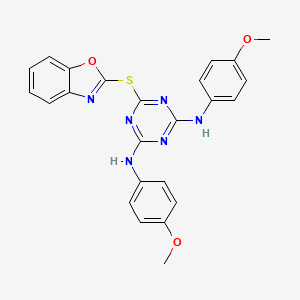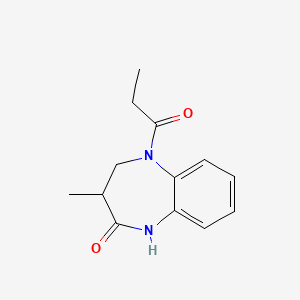
2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features an ethoxy group (C₂H₅O-) and a methoxy group (CH₃O-) attached to a phenyl ring, along with a thiazolidine ring containing a carboxylic acid group.
- Its systematic IUPAC name is (2E)-3-(4-ethoxy-3-methoxyphenyl)-2-propenoic acid .
2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid: , is a chemical compound with the molecular formula C₁₂H₁₄O₄. It belongs to the class of thiazolidine carboxylic acids.
Preparation Methods
- One synthetic route involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiourea, followed by cyclization to form the thiazolidine ring. Acidification of the resulting intermediate yields the target compound.
- Industrial production methods may vary, but the synthesis typically occurs in a controlled laboratory setting.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).
Major Products: The major products depend on the reaction type. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Biology: Investigations explore its interactions with biological molecules, such as enzymes or receptors.
Medicine: The compound’s pharmacological properties may be relevant for drug development.
Industry: It could serve as a precursor for other compounds or find applications in materials science.
Mechanism of Action
- The exact mechanism remains an area of ongoing research. it likely involves interactions with specific cellular targets or signaling pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidine carboxylic acids, such as 3-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, share structural similarities.
Uniqueness: The ethoxy and methoxy substituents on the phenyl ring distinguish it from related compounds.
Properties
CAS No. |
367928-69-6 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-10-5-4-8(6-11(10)17-2)12-14-9(7-19-12)13(15)16/h4-6,9,12,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
AQAPHTGLTLLHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({4-Nitro-2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B11517122.png)
![[8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11517126.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one](/img/structure/B11517146.png)
![2-({2-[(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11517152.png)


![Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfonyl)acetate](/img/structure/B11517165.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11517181.png)
![Ethyl 5-(diethylcarbamoyl)-2-{[(3,5-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11517188.png)
![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
![1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B11517197.png)

![8-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517206.png)
